molecular formula C19H15NO B14286442 9-Benzyl-9H-carbazol-3-OL CAS No. 115552-05-1

9-Benzyl-9H-carbazol-3-OL

Cat. No.: B14286442
CAS No.: 115552-05-1
M. Wt: 273.3 g/mol
InChI Key: AHXOSLRXZZTJRD-UHFFFAOYSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of 9-Benzyl-9H-carbazol-3-OL involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit angiogenesis and inflammation . The compound’s effects are mediated through its interaction with various enzymes and receptors, leading to the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 9-Benzyl-9H-carbazol-3-OL include 9H-carbazole, 9H-fluorene, dibenzofuran, and dibenzothiophene . These compounds share structural similarities and exhibit comparable pharmacological activities.

Uniqueness: What sets this compound apart from its similar compounds is its unique combination of a benzyl group at the 9-position and a hydroxyl group at the 3-position. This specific functionalization imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Benzyl-9H-carbazol-3-OL, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of carbazole derivatives typically involves alkylation or substitution reactions. For example, 9-substituted carbazoles can be synthesized via nucleophilic substitution using alkyl halides under basic conditions. In one protocol, carbazole reacts with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 45°C, yielding 89.5% after recrystallization . Key variables include:

  • Temperature : Higher temperatures (e.g., 45°C) enhance reaction kinetics but may increase side reactions.
  • Catalyst : TBAB improves interfacial reactivity in biphasic systems.
  • Purification : Recrystallization from ethanol ensures high purity .
    • Data Table :
Reaction ParameterOptimal ConditionYield Impact
Temperature45°CMaximizes kinetics
Catalyst (TBAB)6.20 mmolReduces reaction time
SolventTolueneFacilitates phase separation

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation. For 9-Benzyl-9H-carbazole, X-ray data (R factor = 0.076) revealed a planar carbazole core with a benzyl group at the 9-position, stabilized by π-π interactions . Complementary techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., benzyl proton signals at δ 5.2–5.5 ppm) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 284.14).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound derivatives for enhanced photophysical properties?

  • Methodological Answer : A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors : Temperature (40–60°C), TBAB concentration (2–10 mmol), solvent (toluene vs. DMF).
  • Response Variables : Yield, purity, fluorescence quantum yield.
  • Analysis : Regression models (e.g., ANOVA) identify significant interactions. Orthogonal design matrices minimize experimental runs .
    • Data Table :
FactorLow LevelHigh LevelEffect on Fluorescence Yield
Temperature40°C60°CNegative correlation
TBAB Concentration2 mmol10 mmolPositive correlation
Solvent PolarityTolueneDMFReduces aggregation

Q. What mechanisms underlie conflicting data in the oxidative stability of this compound derivatives?

  • Methodological Answer : Contradictions in oxidative stability may arise from:

  • Substituent Effects : Bulky tert-butyl groups at 3/6 positions hinder oxidation by steric shielding .
  • Reaction Conditions : KMnO4_4 in acidic vs. neutral media produces quinones or epoxides, respectively.
  • Analytical Limitations : HPLC vs. GC-MS may misidentify degradation products.
    • Resolution Strategy :

Conduct controlled oxidation studies with standardized protocols.

Use tandem MS/MS for product identification.

Compare computational (DFT) predictions of bond dissociation energies with experimental data .

Q. How can AI-driven simulations (e.g., COMSOL Multiphysics) model the reactivity of this compound in catalytic systems?

  • Methodological Answer : AI integrates reaction kinetics, thermodynamics, and fluid dynamics to predict outcomes. Steps include:

Parameterization : Input experimental data (e.g., rate constants from ).

Machine Learning : Train models on synthetic datasets to optimize catalyst-substrate interactions.

Validation : Compare simulated yields with bench-scale experiments .

Q. Handling Data Contradictions

Q. How should researchers address discrepancies in reported spectroscopic data for carbazole derivatives?

  • Methodological Answer :

  • Standardization : Use internal standards (e.g., TMS for NMR) and calibrate instruments weekly.
  • Cross-Validation : Correlate NMR, IR, and X-ray data to resolve signal ambiguities (e.g., overlapping aromatic protons) .
  • Collaborative Studies : Share raw data via platforms like Zenodo for peer verification.

Properties

CAS No.

115552-05-1

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

9-benzylcarbazol-3-ol

InChI

InChI=1S/C19H15NO/c21-15-10-11-19-17(12-15)16-8-4-5-9-18(16)20(19)13-14-6-2-1-3-7-14/h1-12,21H,13H2

InChI Key

AHXOSLRXZZTJRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C4=CC=CC=C42

Origin of Product

United States

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